

"comparative analysis of 2-Amino-4-hydroxy-6-methylpyrimidine analogs"

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Compound of Interest

Compound Name: 2-Amino-4-hydroxy-6-methylpyrimidine

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A Comparative Analysis of **2-Amino-4-hydroxy-6-methylpyrimidine** Analogs as Inhibitors of Nitric Oxide Production

This guide provides a comparative analysis of a series of 5-substituted 2-amino-4,6-dichloropyrimidine analogs, derived from the core structure of **2-amino-4-hydroxy-6-methylpyrimidine**. The focus of this comparison is their in vitro inhibitory activity on immune-activated nitric oxide (NO) production. This document is intended for researchers, scientists, and professionals in drug development interested in the anti-inflammatory potential of pyrimidine derivatives.

Data Presentation

The following table summarizes the quantitative data for the inhibitory effects of various 5-substituted 2-amino-4,6-dichloropyrimidine analogs on nitric oxide production in mouse peritoneal cells. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	5-Substituent	IC50 (μ M)[1]
B1	H	36
B2	Methyl	25
B3	Ethyl	22
B4	Propyl	18
B5	Isopropyl	9
B6	Fluoro	2
B7	Phenyl	> 50
B8	Benzyl	28
B9	sec-Butyl	15
B10	Cyclopentyl	12
B11	Cyclohexyl	10
B12	Cl	20

Experimental Protocols

The inhibitory activity of the 2-amino-4,6-dichloropyrimidine analogs on nitric oxide production was determined using an in vitro assay with mouse peritoneal cells.[1]

Isolation of Mouse Peritoneal Cells: Peritoneal cells were isolated from BALB/c mice. The cells were washed and suspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μ g/mL streptomycin.

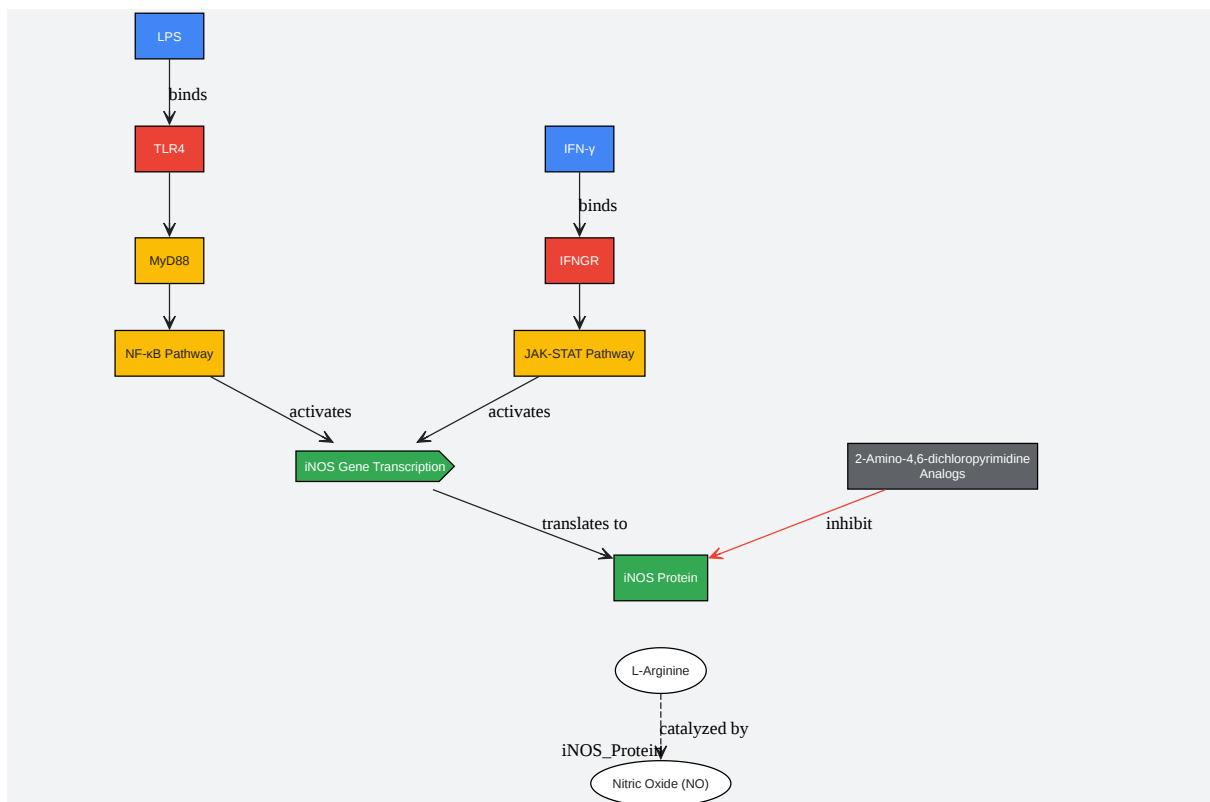
In Vitro Nitric Oxide (NO) Assay:

- Peritoneal cells were seeded in 96-well plates at a density of 5×10^5 cells/well and allowed to adhere for 2 hours.
- The cells were then treated with various concentrations of the test compounds.

- Subsequently, the cells were stimulated with lipopolysaccharide (LPS) (1 μ g/mL) and interferon-gamma (IFN- γ) (10 U/mL) to induce nitric oxide production.
- After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.[2]
- The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]
- Equal volumes of the culture supernatant and the Griess reagent were mixed and incubated at room temperature for 10 minutes.
- The absorbance at 540 nm was measured using a microplate reader.
- The amount of nitrite was determined from a sodium nitrite standard curve.
- The IC₅₀ values were calculated from the concentration-response curves.

Signaling Pathway Visualization

The production of nitric oxide in immune cells like macrophages is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme.[4][5] The signaling pathway leading to iNOS expression and subsequent NO production is a key target for anti-inflammatory drugs.

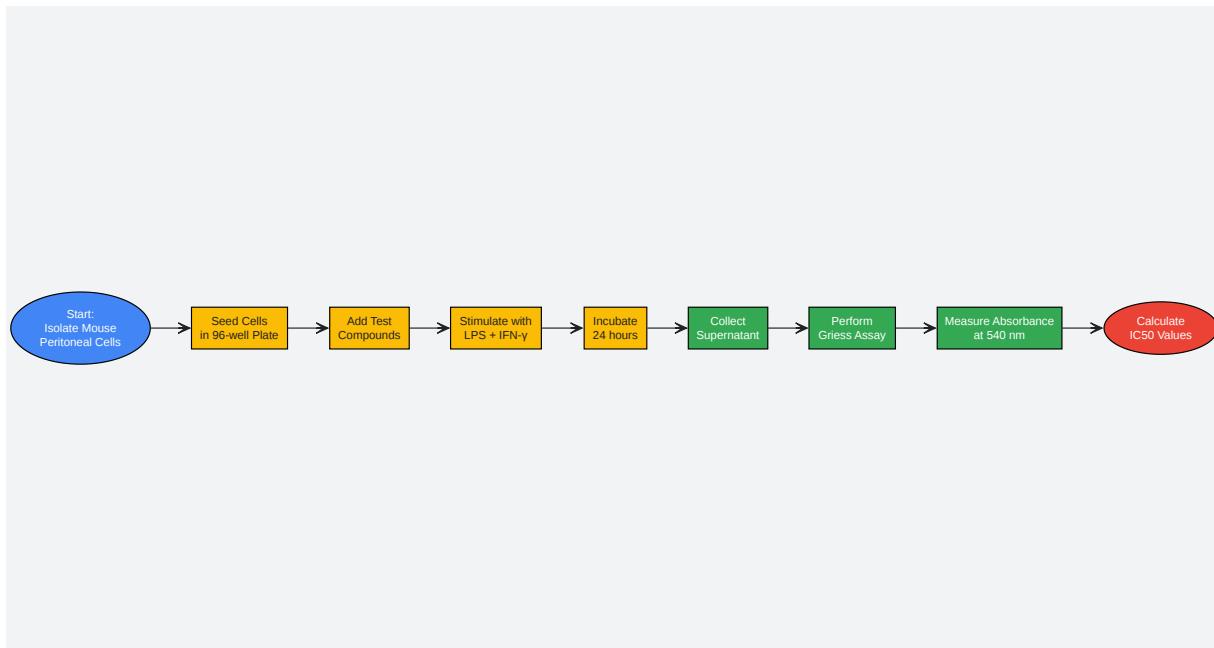


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Caption: Simplified signaling pathway for LPS and IFN- γ induced nitric oxide production in macrophages and the inhibitory action of the pyrimidine analogs.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the *in vitro* nitric oxide assay used to evaluate the pyrimidine analogs.



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Caption: Workflow for the in vitro nitric oxide production assay.

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